molecular formula C13H14O2 B13984719 Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]- CAS No. 95785-28-7

Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-

Cat. No.: B13984719
CAS No.: 95785-28-7
M. Wt: 202.25 g/mol
InChI Key: FDWUMKSZAAYGDQ-UHFFFAOYSA-N
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Description

The compound "Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-" is a hydroxyacetophenone derivative characterized by a 3-hydroxy-3-methyl-1-butynyl substituent at the para position of the phenyl ring.

Properties

CAS No.

95785-28-7

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

1-[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]ethanone

InChI

InChI=1S/C13H14O2/c1-10(14)12-6-4-11(5-7-12)8-9-13(2,3)15/h4-7,15H,1-3H3

InChI Key

FDWUMKSZAAYGDQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C#CC(C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]- typically involves the reaction of 4-bromoacetophenone with 3-methyl-1-butyne-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction proceeds through a coupling mechanism, forming the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]- can undergo oxidation reactions, particularly at the hydroxy group, forming corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

    Substitution: The phenyl ring allows for various substitution reactions, including halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the type of substitution, but often involve catalysts and specific solvents.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]- involves its interaction with specific molecular targets. The hydroxy and butynyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs of the target compound include hydroxyacetophenones with variations in substituent positions, functional groups, and branching. A comparison of molecular features is summarized below:

Table 1: Structural and Molecular Properties

Compound Name Substituent Position/Group Molecular Formula Molecular Weight Natural Source
Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]- 4-(3-hydroxy-3-methyl-1-butynyl) C₁₃H₁₆O₂ 204.27 Not specified
1-[2-Hydroxy-3-(3-methyl-2-butenyl)phenyl]ethanone 2-hydroxy, 3-(3-methyl-2-butenyl) C₁₃H₁₆O₂ 204.27 Helichrysum stoechas
1-[4-Hydroxy-3-(3-methyl-1-butenyl)phenyl]ethanone 4-hydroxy, 3-(3-methyl-1-butenyl) C₁₃H₁₆O₂ 204.27 Artemisia campestris
Ethanone, 1-[2,6-dihydroxy-4-(3-methylbutoxy)phenyl]- 2,6-dihydroxy, 4-(3-methylbutoxy) C₁₃H₁₈O₄ 238.28 Synthetic/Not specified
1-(4-Bromo-3-hydroxyphenyl)ethanone 4-bromo, 3-hydroxy C₈H₇BrO₂ 215.05 Synthetic

Key Observations :

  • Substituent Effects : The target compound’s 3-hydroxy-3-methyl-1-butynyl group introduces both hydroxyl and alkyne functionalities, which may enhance polarity and reactivity compared to analogs with simple alkenyl groups (e.g., 3-methyl-2-butenyl).
  • Molecular Weight : Despite identical molecular formulas (C₁₃H₁₆O₂) for some analogs, substituent positions significantly alter physicochemical properties, such as boiling points and solubility .

Key Observations :

  • Yields vary depending on substituent complexity; for example, isomerization reactions achieve moderate yields (~70%) .

Key Observations :

  • Antimicrobial Activity : The diazenyl and trifluoromethyl groups in ’s compound enhance antimicrobial properties, suggesting that electron-withdrawing substituents may improve bioactivity .
  • Natural Derivatives : Plant-derived analogs () may have ecological roles (e.g., pest resistance) but require further pharmacological validation.

Biological Activity

Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]—a compound of significant interest in pharmacology—has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its therapeutic efficacy, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl] has a complex structure that influences its biological activity. Its molecular formula is C13H14OC_{13}H_{14}O, and it features a phenyl group substituted with a hydroxyalkyl chain, which is critical for its interaction with biological targets.

PropertyValue
Molecular FormulaC13H14OC_{13}H_{14}O
Molecular Weight202.25 g/mol
SolubilitySoluble in ethanol
Melting PointNot specified

Antioxidant Activity

Research indicates that Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl] exhibits antioxidant properties , which are essential in mitigating oxidative stress in cells. Studies have shown that compounds with similar structures can scavenge free radicals effectively, thus preventing cellular damage.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines. For instance, it has been found to reduce the expression of TNF-alpha and IL-6 in cultured macrophages, suggesting a potential role in treating inflammatory diseases.

Antimicrobial Properties

Ethanone derivatives have shown antimicrobial activity against various pathogens. In particular, studies have reported effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action.

Case Studies

  • Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry highlighted the antioxidant capabilities of related compounds, demonstrating a significant reduction in oxidative markers in treated cells compared to controls .
  • Anti-inflammatory Research : A clinical trial investigated the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Results indicated a marked decrease in joint inflammation and pain scores after treatment .
  • Antimicrobial Efficacy : A laboratory study tested Ethanone against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values comparable to established antibiotics, suggesting its potential as an alternative treatment option .

The biological activities of Ethanone are attributed to several mechanisms:

  • Free Radical Scavenging : The phenolic structure allows for hydrogen atom donation to free radicals, stabilizing them and preventing cellular damage.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing the synthesis of pro-inflammatory mediators.
  • Membrane Disruption : Its hydrophobic nature allows it to integrate into microbial membranes, leading to cell lysis and death.

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